molecular formula C12H10N2O4S B1299536 3-(Pyridin-2-ylsulfamoyl)-benzoic acid CAS No. 683265-90-9

3-(Pyridin-2-ylsulfamoyl)-benzoic acid

Cat. No. B1299536
M. Wt: 278.29 g/mol
InChI Key: CSOJEOIOHIORGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-(Pyridin-2-ylsulfamoyl)-benzoic acid is not directly mentioned in the provided papers. However, the papers discuss various pyridine and benzoic acid derivatives, which can offer insights into the behavior and properties of related compounds. For instance, metal-organic frameworks (MOFs) and coordination polymers involving pyridine-based benzoic acid ligands have been synthesized and characterized, indicating the versatility and reactivity of such ligands in forming complex structures with metals .

Synthesis Analysis

The synthesis of related compounds typically involves hydrothermal or solvothermal reactions, where pyridine-based benzoic acid derivatives react with metal salts to form coordination polymers or MOFs . The reaction conditions, such as temperature and time, are crucial for the successful formation of the desired products, as seen in the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate .

Molecular Structure Analysis

The molecular structures of the related compounds are diverse, ranging from one-dimensional (1D) coordination polymers to two-dimensional (2D) networks and three-dimensional (3D) frameworks . Single-crystal X-ray diffraction is commonly used to characterize these structures, revealing intricate arrangements such as interpenetrating layers and hydrogen-bonded networks .

Chemical Reactions Analysis

The chemical reactivity of pyridine-based benzoic acid derivatives in the formation of coordination compounds is influenced by the metal center and the ligand's substituents . The ligands can adopt various configurations, such as cis or trans, and can participate in secondary interactions like π-π stacking, which significantly impacts the overall architecture of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are multifaceted. For instance, some MOFs exhibit selective and hysteretic sorption properties for gases like CO2 . The photoluminescent properties of certain coordination polymers are also noteworthy, with some showing bright luminescence and others displaying thermo- and solvatochromic behaviors . The magnetic properties of these compounds can also be significant, as seen in the study of fluorescent emission and magnetic properties of metal-organic coordination architectures .

Scientific Research Applications

Spectroscopic Study of Biological Ligands

The influence of metals on the electronic system of biologically important molecules, including benzoic and 3-pyridine carboxylic acids, was studied through various spectroscopic techniques. This research is pivotal for understanding the interactions of these compounds with biological targets, such as cell receptors or crucial cell components. It helps predict a molecule's reactivity, durability of complex compounds, and affinity to enzymes, which is essential for the development of new drugs and understanding the biochemical processes within the body (Lewandowski, Kalinowska, & Lewandowska, 2005).

Chemistry and Properties of Pyridine Derivatives

A comprehensive review of the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds, discussing their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This review identifies potential areas of investigation, including unknown analogues of these compounds, underscoring the need for further exploration in this field to exploit these pyridine derivatives fully (Boča, Jameson, & Linert, 2011).

Novel Salicylic Acid Derivative as a Drug Alternative

Exploration of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a novel salicylic acid derivative, as a potential substitute for acetylsalicylic acid due to its promising COX-2 specificity, toxicity profile, and analgesic, anti-inflammatory, and antiplatelet activity. This review focuses on the discovery, potential activity, benefits, and possible molecular mechanisms of its regulations in health and disease, indicating a significant step towards the development of new therapeutic agents (Tjahjono et al., 2022).

Gut Functions Regulation by Benzoic Acid

Research on benzoic acid, widely used as an antibacterial and antifungal preservative in foods and feeds, shows it can promote gut functions, including digestion, absorption, and barrier functions. This study underlines the importance of understanding the effect of benzoic acid on gut functions to improve growth and health, suggesting potential applications in nutritional science and medicine (Mao, Yang, Chen, Yu, & He, 2019).

properties

IUPAC Name

3-(pyridin-2-ylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-12(16)9-4-3-5-10(8-9)19(17,18)14-11-6-1-2-7-13-11/h1-8H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOJEOIOHIORGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-ylsulfamoyl)-benzoic acid

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